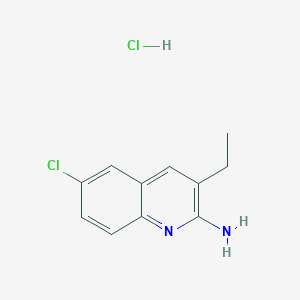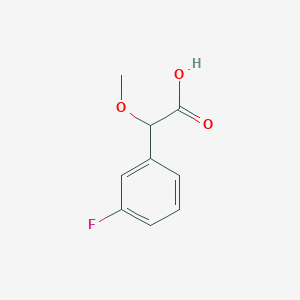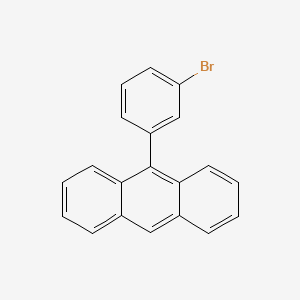![molecular formula C13H8BrN3O3 B13716515 5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13716515.png)
5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including a bromine-substituted phenyl ring, a pyrazole moiety, and an isoxazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Isoxazole Formation: The isoxazole ring is formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and environmentally friendly solvents and reagents to improve yield and reduce waste.
化学反应分析
Types of Reactions
5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, anti-inflammatory, and antimicrobial activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibition, receptor binding, and other biological processes.
Industrial Applications: The compound is used in the development of new materials, agrochemicals, and dyes.
作用机制
The mechanism of action of 5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to inhibition or activation of their functions.
Pathways Involved: It may affect signaling pathways, metabolic pathways, and gene expression, resulting in various biological effects.
相似化合物的比较
Similar Compounds
- 5-[3-Chloro-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic acid
- 5-[3-Fluoro-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic acid
- 5-[3-Methyl-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic acid
Uniqueness
5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to biological targets.
属性
分子式 |
C13H8BrN3O3 |
|---|---|
分子量 |
334.12 g/mol |
IUPAC 名称 |
5-(3-bromo-4-pyrazol-1-ylphenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C13H8BrN3O3/c14-9-6-8(12-7-10(13(18)19)16-20-12)2-3-11(9)17-5-1-4-15-17/h1-7H,(H,18,19) |
InChI 键 |
RNYFZDRPMRLARO-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)C3=CC(=NO3)C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-Fluoro-4-methylphenyl)-N-[2-(2-pyrazinylamino)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13716440.png)




![tert-Butyl 2-(3-Amino-2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13716463.png)
![1-tert-Butyl 4-Ethyl 5-[(1-Phenylethyl)amino]-4-cycloheptene-1,4-dicarboxylate](/img/structure/B13716471.png)
![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine Hydrochloride](/img/structure/B13716474.png)





